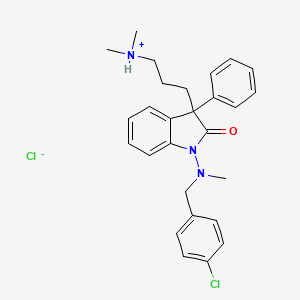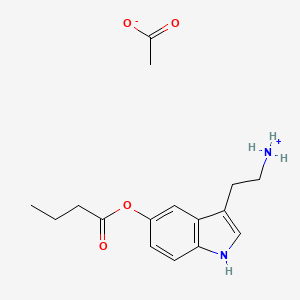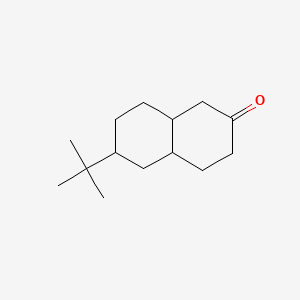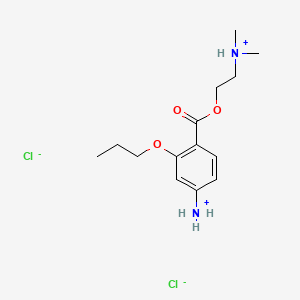
4H-imidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazole-5-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is known for its significant role in various chemical and biological processes due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles or the oxidative condensation of ketones and amidines. One common method includes the reaction of glyoxal with ammonia, followed by cyclization to form the imidazole ring . Another approach involves the use of molecular oxygen to oxidize α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts such as nickel or copper can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4H-Imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, diketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4H-Imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4H-imidazole-5-carboxylic acid exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a ligand for metal ions, facilitating enzyme catalysis and other biochemical processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions is crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
Imidazole: The parent compound, known for its broad range of chemical and biological properties.
Benzimidazole: A fused ring derivative with significant pharmacological activities.
Thiazole: Another heterocyclic compound with similar structural features but different chemical properties.
Uniqueness: 4H-Imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives
Eigenschaften
Molekularformel |
C4H4N2O2 |
|---|---|
Molekulargewicht |
112.09 g/mol |
IUPAC-Name |
4H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C4H4N2O2/c7-4(8)3-1-5-2-6-3/h2H,1H2,(H,7,8) |
InChI-Schlüssel |
BEDVNJSKNARZJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)






